(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a tert-butyl ester group, an isopropyl-amino substituent, and an (S)-configured 2-amino-propionyl moiety. Its stereochemical complexity (R and S configurations at distinct positions) and functional group arrangement make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating target binding specificity and metabolic stability . Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and compatibility with biological systems .
Properties
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)18(13(19)11(3)16)12-7-8-17(9-12)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZUMHRVRWWGMX-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Molecular Characteristics
- Chemical Formula : C15H29N3O3
- Molecular Weight : 299.41 g/mol
- CAS Number : 1401668-03-8
- Structure : The compound features a pyrrolidine ring with an amino acid derivative, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine ring.
- Introduction of the isopropyl-amino group.
- Esterification of the carboxylic acid with tert-butyl alcohol.
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Notably, it has shown potential as an antagonist for ionotropic glutamate receptors (iGluRs), particularly NMDA receptors. This interaction suggests a role in modulating neurotransmission and could be relevant in neuropharmacology.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the structure of pyrrolidine derivatives can significantly influence their biological activity. A detailed SAR study highlighted that specific substitutions can enhance selectivity and potency against NMDA receptors. For instance, compounds with additional functional groups at the 5'-position displayed improved binding affinities, with IC50 values as low as 200 nM for selective NMDA receptor antagonism .
Neuroprotective Effects
A study published in PubMed investigated the neuroprotective effects of related pyrrolidine compounds in models of excitotoxicity. The findings suggested that these compounds could mitigate neuronal damage by blocking excessive calcium influx through NMDA receptors, thereby offering a potential therapeutic avenue for conditions like Alzheimer's disease and stroke .
Analogue Comparison
A comparative analysis was conducted between this compound and structurally similar compounds. The results indicated that while all analogues exhibited some level of receptor interaction, the specific configuration and functional groups present in this compound conferred unique properties that enhanced its efficacy as a neuroprotective agent.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (R)-Pyrrolidine Derivative | C15H29N3O3 | NMDA receptor antagonist |
| (S)-Pyrrolidine Analog | C15H29N3O3 | Reduced potency compared to (R) |
| Benzyl Ester Variant | C18H27N3O3 | Enhanced binding affinity |
Comparison with Similar Compounds
(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353992-89-8)
- Key Difference: Replaces the (S)-2-amino-propionyl group with a shorter 2-amino-acetyl chain.
- Molecular Formula : C₁₄H₂₇N₃O₃ vs. C₁₅H₂₉N₃O₃ (estimated for the target compound).
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 67117-95-7)
- Key Difference: Substitutes the isopropyl-amino group with a cyclopropyl-carbamic acid moiety.
- Impact: The cyclopropyl ring introduces rigidity, which may enhance metabolic stability by resisting enzymatic oxidation.
- Molecular Weight : 297.4 g/mol vs. ~313.4 g/mol (estimated for the target compound).
Piperidine-Based Analogues
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1401668-73-2)
- Key Difference : Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
- Impact : The larger ring size alters conformational flexibility and hydrogen-bonding geometry, which can shift binding affinity in enzyme targets (e.g., proteases or GPCRs). Piperidine derivatives often exhibit improved aqueous solubility due to reduced ring strain .
- Molecular Weight : 329.4 g/mol vs. ~313.4 g/mol (target compound) .
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1401664-66-1)
- Key Difference: Uses an ethyl-amino group instead of isopropyl-amino.
Functionalized Pyrrolidine Derivatives
2,3-Dioxo-5-aryl Pyrrolidines (e.g., Compound 2b from )
- Key Difference : Incorporates 2,3-diketone groups on the pyrrolidine ring.
- Impact : The electron-withdrawing keto groups increase polarity, enhancing water solubility but reducing blood-brain barrier penetration. These derivatives are more reactive, enabling hydrazone formation for further functionalization .
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences |
|---|---|---|---|---|
| Target Compound | Not Provided | C₁₅H₂₉N₃O₃ (est.) | ~313.4 | (S)-2-Amino-propionyl, isopropyl-amino |
| (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester | 1353992-89-8 | C₁₄H₂₇N₃O₃ | 285.4 | 2-Amino-acetyl (shorter chain) |
| [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester | 67117-95-7 | C₁₅H₂₇N₃O₃ | 297.4 | Cyclopropyl-carbamic acid |
| [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | 1401668-73-2 | C₁₆H₃₁N₃O₃ | 329.4 | Piperidine ring |
| (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | 1401664-66-1 | C₁₄H₂₇N₃O₃ (est.) | ~285.4 | Ethyl-amino |
Research Findings and Implications
- Metabolic Stability : Piperidine derivatives (e.g., CAS 1401668-73-2) generally exhibit longer plasma half-lives than pyrrolidines due to reduced susceptibility to cytochrome P450 oxidation .
- Synthetic Utility : Compounds with tert-butyl esters (e.g., target compound, CAS 67117-95-7) are preferred in solid-phase peptide synthesis for their ease of deprotection under mild acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
